molecular formula C19H21N5OS B12141578 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B12141578
M. Wt: 367.5 g/mol
InChI Key: FHAJAHIIASWGFL-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives featuring a sulfanyl-acetamide linkage. Its structure includes a 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole core and an N-(2,3-dimethylphenyl)acetamide moiety. The 2-methylphenyl group on the triazole ring and the 2,3-dimethylphenyl group on the acetamide tail distinguish it from analogs.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C19H21N5OS/c1-12-8-6-10-16(14(12)3)21-17(25)11-26-19-23-22-18(24(19)20)15-9-5-4-7-13(15)2/h4-10H,11,20H2,1-3H3,(H,21,25)

InChI Key

FHAJAHIIASWGFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of polyfunctionalized triazole with various reagents. One common method includes the reaction of triazole with β-dicarbonyl compounds, arylidene malononitriles, and aromatic aldehydes in the presence of ortho-phosphoric acid . Another approach involves the reaction of triazole with acetophenone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with various molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Structural and Functional Insights

Triazole Ring Substituents (R1):

  • Electron-donating groups (e.g., methyl, methoxy): Enhance metabolic stability but may reduce binding potency. For example, the target compound’s 2-methylphenyl group offers steric bulk but lacks the hydrogen-bonding capacity of hydroxyl or nitro groups .
  • Electron-withdrawing groups (e.g., chlorine, nitro): Improve binding to enzymatic targets (e.g., reverse transcriptase, cyclooxygenase) via polar interactions. Chlorinated analogs () show higher predicted potency than methylated derivatives .

Substituted aryl groups (e.g., 4-nitrophenyl, trifluoromethylphenyl): Enhance binding through hydrophobic or π-π interactions. For instance, the 4-nitrophenyl group in AM31 significantly improves reverse transcriptase inhibition .

Sulfanyl Linker:

  • The sulfanyl group facilitates disulfide bond formation or thiol-mediated interactions, critical for antioxidant or enzyme-inhibition activities. This feature is conserved across all analogs .

Research Findings and Pharmacological Implications

Anti-Inflammatory and Anti-Exudative Activity

Compounds with furan-2-yl () or dichlorophenyl () substituents demonstrate superior anti-exudative activity compared to methylated derivatives.

Reverse Transcriptase Inhibition

Docking studies () highlight the importance of polar R1/R2 groups. Hydroxyl and nitro substituents in AM31 and AM33 enable nanomolar-range inhibition constants (Ki), outperforming Nevirapine. The target compound’s methyl groups likely result in weaker binding, suggesting a narrower antiviral application .

Physicochemical Properties

  • Lipophilicity: Chlorine and trifluoromethyl groups () increase logP values, enhancing blood-brain barrier penetration.
  • Solubility: Furan-containing analogs () exhibit better aqueous solubility due to heterocyclic oxygen .

Biological Activity

The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a derivative of triazole known for its diverse biological activities. This article explores its biological properties, particularly its anticancer effects, through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{S}

This structure features a triazole ring, which is pivotal in its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Several derivatives of triazole compounds have shown significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : The mechanism by which the compound exerts its anticancer effects involves interaction with cellular pathways that regulate proliferation and apoptosis in cancer cells.

Anticancer Studies

Research has focused on the anticancer potential of similar triazole derivatives. For instance, a study evaluated various N-substituted triazole derivatives against the HepG2 liver cancer cell line using the MTT assay. The results indicated that certain modifications to the triazole structure significantly impacted their potency.

Key Findings

  • IC50 Values : The IC50 value is a critical measure of a compound's efficacy in inhibiting cell growth. In related studies:
    • A derivative with two electron-donating methyl groups exhibited an IC50 of 13.004 µg/mL.
    • Other derivatives showed varying levels of activity, indicating that structural modifications can enhance or reduce efficacy.
CompoundIC50 (µg/mL)Activity Level
6d13.004High
6e28.399Low
6aModerateModerate

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that:

  • Electron-Donating Groups : Compounds with electron-donating groups at specific positions on the aryl rings tend to exhibit enhanced anticancer activity.
  • Substituent Effects : The presence and position of substituents on the phenyl rings significantly influence the biological activity of these compounds.

Case Studies

  • Study on HepG2 Cell Line : In a recent study, derivatives similar to the target compound were screened against HepG2 cells. The results demonstrated that structural variations led to a spectrum of anticancer activities, underscoring the importance of molecular design in drug development.
  • Ultrasound-Assisted Synthesis : Another study explored ultrasound-assisted synthesis techniques for creating triazole derivatives, achieving higher yields and purities compared to traditional methods. This method may facilitate the development of more potent derivatives by allowing rapid screening of various substitutions on the triazole core.

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